3-(3-Formylphenyl)propanoic acid

Description

BenchChem offers high-quality 3-(3-Formylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Formylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

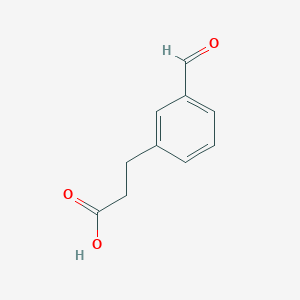

Structure

3D Structure

Properties

IUPAC Name |

3-(3-formylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6-7H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLNATTVWKMCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628834 | |

| Record name | 3-(3-Formylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56030-19-4 | |

| Record name | 3-(3-Formylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Formylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Formylphenyl)propanoic acid, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. By integrating established chemical principles with data from analogous structures, this document offers a robust resource for professionals engaged in molecular design, synthesis, and application.

Introduction and Molecular Architecture

3-(3-Formylphenyl)propanoic acid (CAS No. 56030-19-4) is a fascinating molecule that incorporates both a carboxylic acid and an aldehyde functional group, attached to a central phenyl ring in a meta-substitution pattern.[1] This unique arrangement of functional groups imparts a versatile reactivity profile, making it an attractive building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel chemical entities.

The IUPAC name for this compound is 3-(3-formylphenyl)propanoic acid.[1] Its molecular formula is C₁₀H₁₀O₃, and it has a molecular weight of 178.18 g/mol .[1]

Molecular Structure:

Caption: 2D structure of 3-(3-Formylphenyl)propanoic acid.

Physicochemical Properties: A Comparative Analysis

| Property | Predicted/Analog Value | Reference/Basis for Estimation |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 56030-19-4 | [1] |

| Melting Point (°C) | 60-65 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |

| Boiling Point (°C) | 343.5 ± 17.0 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |

| Density (g/cm³) | 1.228 ± 0.06 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |

| pKa | 4.55 ± 0.10 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |

| Solubility | Soluble in DMSO | Based on data for 3-(3-Hydroxyphenyl)propanoic acid[3] |

Expert Insights: The presence of both a polar carboxylic acid group and a moderately polar aldehyde group suggests that 3-(3-Formylphenyl)propanoic acid will exhibit moderate polarity. Its solubility is expected to be limited in non-polar solvents but should be appreciable in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols. The carboxylic acid moiety will allow for solubility in aqueous base through deprotonation to form the corresponding carboxylate salt.

Spectral Characterization: Unveiling the Molecular Fingerprint

While experimental spectra for 3-(3-Formylphenyl)propanoic acid are not widely published, we can predict the key features based on the known spectral properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

A singlet for the aldehydic proton, typically found in the region of 9-10 ppm.

-

Aromatic protons on the phenyl ring, appearing as a complex multiplet pattern between 7-8 ppm.

-

Two methylene (-CH₂-) groups of the propanoic acid chain, which would likely appear as two distinct triplets around 2.5-3.0 ppm.

-

A broad singlet for the carboxylic acid proton, which can vary widely in chemical shift (typically >10 ppm) and may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum would provide valuable information about the carbon framework.[4][5] We would anticipate:

-

A signal for the carbonyl carbon of the aldehyde around 190-200 ppm.

-

A signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm.

-

Multiple signals in the aromatic region (120-150 ppm) corresponding to the six carbons of the phenyl ring.

-

Two signals for the methylene carbons of the propanoic acid chain, typically in the range of 30-40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in 3-(3-Formylphenyl)propanoic acid.[6][7]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[6]

-

C=O Stretch (Aldehyde and Carboxylic Acid): Two distinct carbonyl stretching bands should be visible. The aldehyde C=O stretch typically appears around 1700-1725 cm⁻¹, while the carboxylic acid C=O stretch is usually found at a slightly lower wavenumber, around 1680-1710 cm⁻¹, due to hydrogen bonding.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H stretch of an aldehyde.

-

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

Synthesis and Reactivity: A Chemist's Perspective

Proposed Synthetic Pathways

While a specific, optimized synthesis for 3-(3-Formylphenyl)propanoic acid is not prominently documented, established organic chemistry principles allow for the design of several plausible synthetic routes.

Caption: A potential synthetic route to 3-(3-Formylphenyl)propanoic acid.

One logical approach would involve the Knoevenagel condensation of 3-methylbenzaldehyde with a malonic acid derivative, followed by subsequent chemical modifications to introduce the propanoic acid side chain. An alternative strategy could start from a commercially available brominated precursor, such as 3-bromobenzaldehyde, and utilize a palladium-catalyzed cross-coupling reaction to introduce the three-carbon chain.

Reactivity Profile

The dual functionality of 3-(3-Formylphenyl)propanoic acid provides a rich landscape for chemical transformations.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.[8]

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine to yield an amide.[8]

-

Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

-

-

Reactions of the Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can participate in reactions such as:

-

Oxidation: Oxidation to a carboxylic acid using an oxidizing agent like potassium permanganate or Jones reagent.

-

Reduction: Reduction to a primary alcohol using a mild reducing agent such as sodium borohydride.

-

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

-

Caption: Reactivity map of 3-(3-Formylphenyl)propanoic acid.

Applications in Drug Discovery and Medicinal Chemistry

Arylpropanoic acid derivatives are a well-established class of compounds with diverse pharmacological activities. The structural motif of 3-(3-Formylphenyl)propanoic acid makes it a valuable scaffold for the development of novel therapeutic agents. The presence of two reactive handles allows for the facile generation of compound libraries for screening against various biological targets. For instance, derivatives of similar structures have shown promise as anticancer and anti-inflammatory agents.[9] The formyl group can be utilized to synthesize imines, oximes, and other functionalities that can engage in specific interactions with biological macromolecules.

Safety and Handling

Conclusion

3-(3-Formylphenyl)propanoic acid is a versatile chemical entity with considerable potential for applications in organic synthesis and medicinal chemistry. While a complete experimental dataset for its properties is yet to be established in the public literature, this guide provides a comprehensive overview based on sound chemical principles and data from analogous structures. As research in this area progresses, the utility of this compound as a key building block is expected to expand, paving the way for the discovery of novel molecules with valuable applications.

References

-

National Center for Biotechnology Information. (n.d.). 3-(3-Formylphenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

- Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.

-

Collas, A., Vande Velde, C. M., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]

-

Svirskis, D., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 15(11), 1381. [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

-

Crasto, A. M. (2017, July 24). 3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.

-

NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. 3-(3-Formylphenyl)propanoic acid | C10H10O3 | CID 22904615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-FORMYLPHENYL)PROPANOIC ACID | 27916-44-5 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-(3-Hydroxyphenyl)propanoic Acid | 621-54-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to 3-(3-Formylphenyl)propanoic Acid (CAS 56030-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Formylphenyl)propanoic acid, with the CAS number 56030-19-4, is a versatile bifunctional organic compound that holds significant promise as a key intermediate and building block in the synthesis of a wide array of complex molecules.[1] Its unique structure, featuring both a carboxylic acid and an aldehyde functional group on a phenylpropane scaffold, allows for a diverse range of chemical transformations, making it a valuable tool in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important molecule, with a focus on its practical utility for researchers and developers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(3-Formylphenyl)propanoic acid is essential for its effective handling, application, and the design of synthetic routes.

| Property | Value | Reference |

| CAS Number | 56030-19-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | 3-(3-formylphenyl)propanoic acid | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | |

| Computed Properties | ||

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 178.062994177 Da | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

Synthesis of 3-(3-Formylphenyl)propanoic Acid

While a specific, detailed, and publicly available protocol for the direct synthesis of 3-(3-Formylphenyl)propanoic acid is not extensively documented in readily accessible literature, several plausible synthetic strategies can be devised based on established organic chemistry principles and analogous transformations of similar compounds.

One logical and efficient approach involves a two-step sequence starting from 3-bromobenzaldehyde, as illustrated in the workflow below.

Caption: Proposed two-step synthesis of 3-(3-Formylphenyl)propanoic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-Formylphenyl)propenoic acid via Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation of alkenes.[2][3][4][5][6]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent), acrylic acid (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand like triphenylphosphine (PPh₃, 0.04 equivalents).

-

Solvent and Base: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, and a base, typically a tertiary amine like triethylamine (Et₃N, 2.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with 1 M HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Catalytic Hydrogenation to 3-(3-Formylphenyl)propanoic acid

Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds.[7]

-

Reaction Setup: In a hydrogenation vessel, dissolve the 3-(3-formylphenyl)propenoic acid (1 equivalent) obtained from the previous step in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 1-5 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) while stirring the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(3-Formylphenyl)propanoic acid. Further purification can be achieved by recrystallization.

Reactivity and Synthetic Applications

The dual functionality of 3-(3-Formylphenyl)propanoic acid makes it a highly valuable and versatile building block in organic synthesis. The aldehyde group can undergo a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.

Reactions of the Aldehyde Group

-

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 3-(3-carboxyphenyl)propanoic acid.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 3-(3-hydroxymethylphenyl)propanoic acid, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) provides access to various N-substituted derivatives.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene.

-

Knoevenagel Condensation: The Knoevenagel condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can be used to synthesize a variety of substituted alkenes, which are valuable intermediates for the synthesis of heterocycles and other complex molecules.[4]

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be easily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

-

Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Medicinal Chemistry and Drug Discovery

Aryl propionic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities. While specific applications of 3-(3-Formylphenyl)propanoic acid are not extensively reported, its structural motif is present in molecules with interesting biological properties. For instance, derivatives of phenylpropanoic acid have been investigated as potent agonists of G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[8] The unique combination of functional groups in 3-(3-Formylphenyl)propanoic acid makes it an attractive starting material for the synthesis of novel GPR40 modulators and other biologically active compounds. It can serve as a scaffold for the development of new chemical entities targeting a variety of diseases.

Spectroscopic Data (Predicted)

-

¹H NMR (Predicted):

-

A singlet corresponding to the aldehydic proton (CHO) is expected in the range of 9.8-10.1 ppm.

-

A multiplet for the aromatic protons will appear in the region of 7.2-7.8 ppm.

-

Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain will be observed around 2.6-3.0 ppm.

-

A broad singlet for the carboxylic acid proton (-COOH) is expected, typically above 10 ppm, and its position can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR (Predicted):

-

The carbonyl carbon of the aldehyde (CHO) is expected to resonate around 190-200 ppm.

-

The carbonyl carbon of the carboxylic acid (-COOH) will appear in the range of 170-180 ppm.

-

Aromatic carbons will show signals between 120-140 ppm.

-

The two methylene carbons of the propanoic acid chain will be found in the aliphatic region, typically between 25-40 ppm.

-

-

IR Spectroscopy (Predicted):

-

A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the aldehyde will be observed around 1700-1725 cm⁻¹.

-

A C=O stretching band for the carboxylic acid will appear in the range of 1700-1720 cm⁻¹, possibly overlapping with the aldehyde C=O stretch.

-

C-H stretching vibrations for the aromatic ring and the aliphatic chain will be seen around 2850-3100 cm⁻¹.

-

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(3-Formylphenyl)propanoic acid. While a specific Material Safety Data Sheet (MSDS) is not widely available, information from related compounds suggests that it should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(3-Formylphenyl)propanoic acid is a valuable and versatile bifunctional molecule with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of an aldehyde and a carboxylic acid functional group on a phenylpropane framework allows for a wide range of chemical transformations, making it an ideal starting material and intermediate for the synthesis of complex target molecules. This technical guide has provided a comprehensive overview of its properties, potential synthetic routes, reactivity, and applications, offering a valuable resource for researchers and developers working in these fields.

References

- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

- US5786507A - Process for the preparation of 3-phenylpropionic acid.

- The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed.

- CN106431898A - Synthesis and use of phenylpropionic acid derivatives.

- 3-(3-Formylphenyl)propanoic acid | C10H10O3 | CID 22904615. PubChem.

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

- Production of formyl-CoA during peroxisomal alpha-oxidation of 3-methyl-branched f

- Heck reaction – Knowledge and References. Taylor & Francis.

- (PDF) 3-(2-Formylphenoxy)propanoic acid.

- Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. Benchchem.

- Heck Reaction. Chemistry LibreTexts.

- CN106431898A - Synthesis and use of phenylpropionic acid derivatives.

- ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.

- Knoevenagel Condens

- Conversion of Diethylmalon

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.

- CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.

- Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery. Benchchem.

- RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. LOCKSS.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- Intermediates for the pharmaceutical industry. Evonik Health Care.

- The standard 13C NMR spectrum of phenyl propanoate is shown here... | Study Prep in Pearson+. Pearson+.

- Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Inform

- Advance Intermedi

Sources

- 1. 3-(3-Formylphenyl)propanoic acid | C10H10O3 | CID 22904615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Molecular Structure of 3-(3-Formylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Formylphenyl)propanoic acid (CAS No. 56030-19-4) is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid and an aromatic aldehyde, provides two distinct points for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, synthesis, spectroscopic characterization, and reactivity, with a focus on its applications in drug discovery and development.

Introduction

The strategic importance of bifunctional molecules in organic synthesis cannot be overstated. These compounds serve as valuable scaffolds, enabling the construction of diverse chemical libraries for high-throughput screening and the development of novel therapeutic agents and functional materials. 3-(3-Formylphenyl)propanoic acid is one such molecule, integrating the nucleophilic and electrophilic reactivity of a carboxylic acid and an aldehyde, respectively, onto a stable phenylpropanoic acid framework.

The presence of both an aldehyde and a carboxylic acid allows for orthogonal chemical transformations, a highly desirable feature in multistep synthesis. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the carboxylic acid moiety can be converted to a variety of functional groups or used to improve the pharmacokinetic properties of a drug candidate.[2] This dual reactivity makes 3-(3-Formylphenyl)propanoic acid a key intermediate in the synthesis of a range of compounds, from heterocyclic systems to complex natural product analogues.[3]

Physicochemical Properties and Molecular Structure

The molecular formula of 3-(3-Formylphenyl)propanoic acid is C10H10O3, with a molecular weight of 178.18 g/mol .[1] Its structure consists of a benzene ring substituted at the 1 and 3 positions with a propanoic acid group and a formyl (aldehyde) group, respectively.

| Property | Value | Source |

| IUPAC Name | 3-(3-formylphenyl)propanoic acid | PubChem[1] |

| CAS Number | 56030-19-4 | PubChem[1] |

| Molecular Formula | C10H10O3 | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bonds | 4 | PubChem[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyls of the acid and aldehyde) suggests that this molecule can participate in a variety of intermolecular interactions, which will influence its crystal packing and its binding to biological targets. The four rotatable bonds lend the molecule a degree of conformational flexibility.

Synthesis and Derivatization

A common synthetic route to 3-(3-Formylphenyl)propanoic acid involves the oxidation of the corresponding alcohol, 3-(3-(hydroxymethyl)phenyl)propanoic acid. This transformation can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the dicarboxylic acid.

A plausible, though not explicitly detailed in the provided search results, method would be a Swern oxidation or a similar DMSO-based oxidation. A related process for a similar compound, 3-phenylpropionic acid, involves the oxidation of 3-phenylpropanal.[4]

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway to 3-(3-Formylphenyl)propanoic acid.

Spectroscopic and Analytical Characterization

The molecular structure of 3-(3-Formylphenyl)propanoic acid can be unequivocally confirmed through a combination of spectroscopic techniques.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide a wealth of information about the proton environment in the molecule. Based on the structure, the following signals are expected:

| Proton(s) | Chemical Shift (ppm, estimated) | Multiplicity | Integration | Notes |

| Aldehydic H | 9.9 - 10.1 | Singlet | 1H | Highly deshielded due to the carbonyl group. |

| Aromatic Hs | 7.2 - 7.8 | Multiplets | 4H | Complex splitting pattern due to meta-substitution. |

| -CH₂- (alpha to COOH) | ~2.7 | Triplet | 2H | Coupled to the adjacent methylene group. |

| -CH₂- (beta to COOH) | ~3.0 | Triplet | 2H | Coupled to the adjacent methylene group. |

| Carboxylic Acid H | 10.0 - 12.0 | Broad Singlet | 1H | Chemical shift can vary with concentration and solvent. |

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument used. Similar compounds like propanoic acid show characteristic shifts for the alkyl chain protons.[5]

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon(s) | Chemical Shift (ppm, estimated) |

| Carboxylic Acid C=O | 170 - 180 |

| Aldehyde C=O | 190 - 200 |

| Aromatic Cs | 120 - 140 |

| -CH₂- (alpha to COOH) | ~35 |

| -CH₂- (beta to COOH) | ~30 |

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Aldehyde) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

4.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, providing further confirmation of the elemental composition. The monoisotopic mass is calculated to be 178.062994177 Da.[1]

Reactivity and Applications in Medicinal Chemistry

The dual functionality of 3-(3-Formylphenyl)propanoic acid makes it a valuable scaffold in drug discovery.[6]

Reactivity of the Aldehyde Group: The aldehyde group is an electrophilic center that can undergo a wide range of reactions, including:

-

Reductive amination: To form secondary and tertiary amines.

-

Wittig reaction: To form alkenes.

-

Grignard and organolithium additions: To form secondary alcohols.

-

Formation of imines and oximes.

-

Oxidation: To the corresponding carboxylic acid.

Aldehydes are increasingly recognized for their utility in forming covalent bonds with target proteins, which can lead to potent and long-lasting therapeutic effects.[7][8]

Reactivity of the Carboxylic Acid Group: The carboxylic acid group can be readily converted into:

-

Esters: To modulate solubility and cell permeability.

-

Amides: To form stable linkages and mimic peptide bonds.

-

Acid chlorides: As reactive intermediates for further functionalization.

The carboxylic acid moiety is often a key part of a pharmacophore, but its presence can also lead to metabolic instability and poor membrane permeability.[2]

Caption: Key reaction pathways for 3-(3-Formylphenyl)propanoic acid.

Conclusion

3-(3-Formylphenyl)propanoic acid is a highly versatile and valuable molecule for chemical synthesis. Its well-defined molecular structure, characterized by a unique combination of an aromatic aldehyde and a carboxylic acid, provides a robust platform for the development of new chemical entities. A thorough understanding of its spectroscopic properties and chemical reactivity is essential for its effective utilization in the design and synthesis of novel pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91, 3-(3'-Hydroxyphenyl)propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1092722A1 - Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22904615, 3-(3-Formylphenyl)propanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.

-

National Institute of Standards and Technology. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]

-

MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-(2-Formylphenoxy)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

ACS Publications. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

Sources

- 1. 3-(3-Formylphenyl)propanoic acid | C10H10O3 | CID 22904615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 3-(3-Formylphenyl)propanoic Acid

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Formylphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its spectral features and outlines the methodologies for their acquisition and interpretation. By synthesizing foundational principles with practical insights, this guide serves as an essential resource for the structural elucidation of this and related compounds.

Molecular Structure and Physicochemical Properties

3-(3-Formylphenyl)propanoic acid is a bifunctional organic compound containing both a carboxylic acid and an aldehyde group attached to a disubstituted benzene ring. This unique arrangement of functional groups dictates its chemical reactivity and is key to interpreting its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | 3-(3-formylphenyl)propanoic acid | [1] |

The presence of the aromatic ring, the carbonyls of the aldehyde and carboxylic acid, and the aliphatic chain are the primary determinants of the molecule's spectroscopic behavior.

Caption: Molecular structure of 3-(3-Formylphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 3-(3-Formylphenyl)propanoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic Proton (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H |

| Aromatic Protons | 7.2 - 8.0 | Multiplets (m) | 4H |

| Benzylic Protons (-CH₂-) | 2.8 - 3.1 | Triplet (t) | 2H |

| Aliphatic Protons (-CH₂-) | 2.5 - 2.8 | Triplet (t) | 2H |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H |

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is more likely to be observed.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(3-Formylphenyl)propanoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |

| Aldehydic Carbonyl (-CHO) | 190 - 200 |

| Aromatic Carbons | 120 - 150 |

| Benzylic Carbon (-CH₂-) | 30 - 40 |

| Aliphatic Carbon (-CH₂-) | 30 - 40 |

Authoritative Grounding: The chemical shifts of carbonyl carbons in aldehydes and ketones typically appear in the range of 190-215 ppm[2]. Carboxylic acid carbonyls are found further upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Predicted NMR spectral correlations for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Aldehyde) | 1690 - 1740 | Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Trustworthiness: The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding. The carbonyl stretches for the aldehyde and carboxylic acid may overlap, but the aldehyde C-H stretch around 2720 and 2820 cm⁻¹ (Fermi doublets) can be a distinguishing feature[3].

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 178 | Molecular Ion |

| [M-OH]⁺ | 161 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 133 | Loss of carboxyl group |

| [M-C₂H₄COOH]⁺ | 105 | Cleavage of the propanoic acid side chain |

Expertise & Experience: The molecular ion peak at m/z 178 is expected to be observed. Fragmentation will likely involve the loss of the carboxylic acid and aldehyde functionalities, as well as cleavage of the aliphatic side chain.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

Ionization: Ionize the sample molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Caption: Plausible mass spectrometry fragmentation pathway.

References

-

PubChem. 3-(3-Formylphenyl)propanoic acid. Available at: [Link][1]

-

Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Available at: [Link][2]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link][3]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link][4]

-

NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. Available at: [Link][5]

-

NIST WebBook. 3-(3-Hydroxyphenyl)propionic acid. Available at: [https://webbook.nist.gov/cgi/cbook.cgi?ID=C621545&Type=MASS%2B%2523%2523Mass-Charge%2520Graph&Index=1#MASS+##Mass-Charge Graph]([Link] Graph)[6]

Sources

- 1. 3-(3-Formylphenyl)propanoic acid | C10H10O3 | CID 22904615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 6. 3-(3-Hydroxyphenyl)propionic acid [webbook.nist.gov]

1H NMR spectrum of 3-(3-Formylphenyl)propanoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Formylphenyl)propanoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of 3-(3-Formylphenyl)propanoic acid, a bifunctional aromatic compound.

As a Senior Application Scientist, the objective of this document is to move beyond a simple spectral prediction. We will explore the underlying principles that govern the spectral features, explaining the causality behind the chemical shifts, spin-spin coupling, and signal multiplicities. This approach ensures a deeper understanding, enabling researchers to confidently interpret similar spectra in their own work.

Structural Analysis and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the 3-(3-Formylphenyl)propanoic acid molecule. Due to the molecule's lack of symmetry, all eight protons are chemically distinct, leading to eight unique signals in the spectrum.

For clarity, we will use the following labeling scheme for each proton environment:

-

Carboxylic Acid Proton: Ha

-

Aldehyde Proton: Hb

-

Aliphatic Protons: Hα (alpha to COOH) and Hβ (beta to COOH, benzylic)

-

Aromatic Protons: H-2, H-4, H-5, and H-6, corresponding to their position on the benzene ring.

Diagram: Molecular Structure and Proton Designations

Caption: Labeled structure of 3-(3-Formylphenyl)propanoic acid.

Theoretical ¹H NMR Spectral Interpretation

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals upfield.[1]

The Aldehyde and Carboxylic Acid Protons (Downfield Singlets)

-

Carboxylic Acid Proton (Hₐ): This proton is highly deshielded due to the electronegativity of the two adjacent oxygen atoms.[2] It is expected to appear as a broad singlet in the δ 10–12 ppm region.[2] Its signal is often broad due to hydrogen bonding and rapid chemical exchange. In the presence of a protic deuterated solvent like D₂O, this proton will exchange with deuterium, causing the signal to diminish or disappear entirely.[3]

-

Aldehyde Proton (Hₑ): The aldehyde proton is also significantly deshielded by the adjacent carbonyl group's electronegativity and magnetic anisotropy. Its signal is characteristically found far downfield, typically between δ 9–10 ppm.[1][4] As it has no adjacent protons, it will appear as a sharp singlet.

The Aliphatic Chain Protons (Coupled Triplets)

The propanoic acid side chain contains two methylene groups, Hα and Hβ. These protons are adjacent and will therefore split each other's signals through spin-spin coupling.

-

Benzylic Protons (Hβ): These protons are on the carbon directly attached to the aromatic ring. Their chemical shift is influenced by the ring current and proximity to the electron-withdrawing aromatic system, placing them around δ 2.9-3.0 ppm. The signal for these two protons will be split into a triplet by the two adjacent Hα protons (n+1 = 2+1 = 3).

-

Alpha Protons (Hα): These protons are adjacent to the carboxylic acid's carbonyl group. This electron-withdrawing group deshields them, shifting their signal to approximately δ 2.6-2.7 ppm.[2] The two Hα protons will be split into a triplet by the two neighboring Hβ protons. The expected three-bond (³J) coupling constant for both triplets in a freely rotating alkyl chain is typically around 7-8 Hz.[5]

The Aromatic Protons (Complex Multiplets)

The four aromatic protons reside in a region of δ 7.0–8.5 ppm.[4] Their precise shifts and splitting patterns are dictated by their position relative to the two deactivating substituents (the formyl and propanoic acid groups).

-

H-2: This proton is positioned between the two substituents and is therefore the most deshielded aromatic proton. It experiences meta-coupling to H-6 and H-4. Meta-coupling constants (⁴J) are small (2-3 Hz). This signal may appear as a narrow triplet or even a slightly broadened singlet.

-

H-4 & H-6: These protons are ortho to one substituent and meta to the other. H-6 is ortho to the propanoic acid group and meta to the formyl group, while H-4 is ortho to the formyl group and meta to the propanoic acid group. They will be split by both ortho- and meta-coupling. Ortho-coupling (³J) is significantly larger (7-9 Hz) than meta-coupling.[6] Therefore, both H-4 and H-6 are expected to appear as a doublet of doublets.

-

H-5: This proton is coupled to two ortho neighbors, H-4 and H-6. Assuming the coupling constants JH5-H4 and JH5-H6 are similar, this signal will appear as a triplet (or more accurately, a doublet of doublets that overlaps to look like a triplet).

Predicted Spectral Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for 3-(3-Formylphenyl)propanoic acid, assuming acquisition in a solvent like DMSO-d₆ to clearly resolve the acidic proton.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ha (-COOH) | 1H | ~12.0 | Broad Singlet | N/A |

| He (-CHO) | 1H | ~9.9 | Singlet | N/A |

| H-2 | 1H | ~7.9 | Triplet (or Singlet) | ⁴J ≈ 1.5 - 2.5 Hz |

| H-6 | 1H | ~7.8 | Doublet of Doublets | ³J ≈ 7.5 Hz, ⁴J ≈ 2.0 Hz |

| H-5 | 1H | ~7.6 | Triplet | ³J ≈ 7.6 Hz |

| H-4 | 1H | ~7.5 | Doublet of Doublets | ³J ≈ 7.7 Hz, ⁴J ≈ 2.0 Hz |

| Hβ (-CH₂-Ar) | 2H | ~2.95 | Triplet | ³J ≈ 7.5 Hz |

| Hα (-CH₂-COOH) | 2H | ~2.65 | Triplet | ³J ≈ 7.5 Hz |

Experimental Protocol for Spectrum Acquisition

This section provides a self-validating protocol for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of 3-(3-Formylphenyl)propanoic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to sharpen the signal of the exchangeable carboxylic acid proton, making it more easily observable compared to using a less polar solvent like CDCl₃.[7][8]

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

-

Reference Standard: DMSO-d₆ contains a residual proton signal (a quintet at ~2.50 ppm) that can be used for spectral calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is often omitted when using modern spectrometers that can lock onto the deuterium signal of the solvent.[9]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard field strength for high resolution. |

| Nucleus | ¹H | Proton observation. |

| Solvent | DMSO-d₆ | For locking and observing exchangeable protons. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

| Pulse Angle | 30-45 degrees | A smaller flip angle allows for faster acquisition without saturating the signals. |

| Acquisition Time | 2-4 seconds | Ensures good resolution and accurate integration. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans. |

| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

-

Referencing: The chemical shift axis is calibrated by setting the residual DMSO-d₆ solvent peak to δ 2.50 ppm.

-

Integration: The area under each signal is integrated to determine the relative ratio of protons.

Visualization of Molecular Interactions

The following diagrams illustrate the key through-bond coupling relationships that give rise to the observed splitting patterns.

Diagram: Key Spin-Spin Coupling Network

Caption: Logical workflow of proton coupling interactions.

Conclusion

The ¹H NMR spectrum of 3-(3-Formylphenyl)propanoic acid is rich with structural information. The key diagnostic features include two downfield singlets for the aldehyde and carboxylic acid protons, two mutually coupled triplets for the aliphatic side chain, and a complex set of multiplets in the aromatic region characteristic of a 1,3-disubstituted benzene ring. By understanding the electronic effects of the functional groups and the principles of spin-spin coupling, a complete and confident assignment of every proton in the molecule is achievable. This guide provides the theoretical framework and a practical, robust protocol for researchers to successfully perform and interpret this analysis.

References

- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

- Oregon State University. (n.d.). ¹H NMR Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling.

- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191.

- University of Calgary. (n.d.). Spin-Spin Coupling.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179.

- Chemistry Connected. (n.d.). NMR shifts 1H-general.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(3-Formylphenyl)propanoic acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Formylphenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this bifunctional molecule through the lens of ¹³C NMR spectroscopy. The principles, experimental considerations, and detailed spectral interpretation outlined herein serve as a robust reference for the characterization of similarly complex small molecules.

Introduction

3-(3-Formylphenyl)propanoic acid is a molecule of interest in medicinal chemistry and materials science due to its dual reactive sites: a carboxylic acid and an aldehyde. This unique combination allows for its use as a versatile building block in the synthesis of more complex molecular architectures, including heterocycles and polymers. Accurate structural confirmation is a critical first step in any application, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. By providing a distinct signal for each unique carbon environment, ¹³C NMR offers a detailed fingerprint of the molecule's carbon framework.

This guide will present a predicted ¹³C NMR spectrum of 3-(3-Formylphenyl)propanoic acid, followed by a thorough analysis and assignment of each resonance. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, this document outlines a standard protocol for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results.

Experimental Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

The following protocol describes a standardized workflow for the acquisition of a high-quality ¹³C NMR spectrum of a small organic molecule like 3-(3-Formylphenyl)propanoic acid. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

1. Sample Preparation:

-

Analyte Purity: Begin with a sample of 3-(3-Formylphenyl)propanoic acid of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral analysis.

-

Mass Determination: Accurately weigh approximately 10-25 mg of the compound. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon resonance at approximately 77.16 ppm, which can serve as a secondary internal reference.[1] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred to ensure solubility and to observe the exchangeable carboxylic acid proton in ¹H NMR. The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its carbon signal defined as 0.0 ppm.[2]

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve better signal dispersion and resolution.

-

Tuning and Shimming: The NMR probe must be tuned to the ¹³C frequency. Subsequently, the magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically employed for a routine ¹³C NMR spectrum.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to a few thousand) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A sufficient relaxation delay (D1) between pulses is crucial to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal intensities, particularly for quaternary carbons. A delay of 2-5 seconds is common.

-

Predicted ¹³C NMR Spectrum and Peak Assignments

The predicted ¹³C NMR spectrum of 3-(3-Formylphenyl)propanoic acid is presented below. The molecule possesses 10 distinct carbon environments, and therefore, 10 unique signals are expected in the proton-decoupled ¹³C NMR spectrum.

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of 3-(3-Formylphenyl)propanoic acid with IUPAC numbering for NMR assignment.

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | Justification |

| C9 | ~192 | Doublet | The aldehyde carbonyl carbon is highly deshielded due to the double bond to oxygen and the electronegativity of the oxygen atom.[2] |

| C8 | ~178 | Triplet | The carboxylic acid carbonyl carbon is also significantly deshielded, though typically less so than an aldehyde carbonyl.[3] |

| C3 | ~142 | Singlet | Aromatic quaternary carbon attached to two other carbons, expected to be downfield. |

| C1 | ~137 | Singlet | Aromatic quaternary carbon attached to the propanoic acid side chain. |

| C4 | ~135 | Doublet | Aromatic CH carbon ortho to the formyl group, deshielded by the carbonyl's anisotropic effect. |

| C2 | ~130 | Doublet | Aromatic CH carbon para to the formyl group. |

| C6 | ~129 | Doublet | Aromatic CH carbon ortho to the propanoic acid side chain. |

| C5 | ~128 | Doublet | Aromatic CH carbon meta to both substituents. |

| C7 | ~35 | Triplet | Aliphatic CH₂ group adjacent to the aromatic ring (benzylic position).[1] |

| C10 | ~30 | Triplet | Aliphatic CH₂ group alpha to the carboxylic acid. |

In-depth Spectral Interpretation

The predicted chemical shifts provide a detailed picture of the electronic environment of each carbon atom in 3-(3-Formylphenyl)propanoic acid.

-

Carbonyl Carbons (C9 and C8): The two most downfield signals are assigned to the aldehyde (C9, ~192 ppm) and carboxylic acid (C8, ~178 ppm) carbonyl carbons.[2][3] The greater deshielding of the aldehyde carbon is a characteristic feature and is invaluable for distinguishing between these two functional groups.

-

Aromatic Carbons (C1-C6): The six aromatic carbons resonate in the typical range of 125-150 ppm.[4] The presence of two deactivating groups (formyl and propanoic acid) leads to a complex pattern of chemical shifts. The quaternary carbons (C1 and C3), being directly attached to the substituents, are expected to be the most downfield of the aromatic signals. The protonated aromatic carbons (C2, C4, C5, C6) will have distinct chemical shifts due to their positions relative to the two substituents. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in unambiguously assigning these closely spaced signals in an experimental spectrum.

-

Aliphatic Carbons (C7 and C10): The two aliphatic carbons of the propanoic acid side chain appear in the upfield region of the spectrum. The benzylic carbon (C7, ~35 ppm) is more deshielded than the C10 carbon (~30 ppm) due to its proximity to the aromatic ring.

Advanced NMR Techniques for Structural Confirmation

While a standard ¹³C NMR spectrum provides significant information, a more rigorous structural elucidation would employ advanced NMR experiments:

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the aliphatic and protonated aromatic carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s), providing definitive assignments for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons by their correlations to nearby protons. For instance, the carboxylic acid carbon (C8) would show a correlation to the protons on C10.

Logical Workflow for Spectral Analysis

Caption: A logical workflow for the comprehensive ¹³C NMR analysis of 3-(3-Formylphenyl)propanoic acid.

Conclusion

The ¹³C NMR spectrum of 3-(3-Formylphenyl)propanoic acid is a rich source of structural information. Through a systematic analysis of the predicted chemical shifts, each carbon atom in the molecule can be confidently assigned. The distinct resonances for the aldehyde, carboxylic acid, aromatic, and aliphatic carbons provide a clear and unambiguous confirmation of the compound's structure. For researchers in drug discovery and materials science, a thorough understanding and application of ¹³C NMR, as detailed in this guide, are indispensable for the successful characterization and subsequent utilization of complex organic molecules.

References

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Berger, S. (1999). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 37(12), 884-888. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Constantin, D. E., & Raicopol, M. D. (2014). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Revue Roumaine de Chimie, 59(11-12), 1011-1016. Retrieved from [Link]

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

-

CASPRE. 13C NMR Predictor. Retrieved from [Link]

-

Szatmári, I., Földesi, A., & Hetényi, A. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(17), 3076. Retrieved from [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Retrieved from [Link]

-

ChemAxon. NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

-

Guo, B., Xue, J. Y., Li, H. X., Tan, D. W., & Lang, J. P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Mestrelab Research. (2025). Download NMR Predict. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(3-Formylphenyl)propanoic Acid

This guide provides a comprehensive examination of the principles, experimental protocols, and spectral interpretation of 3-(3-Formylphenyl)propanoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical foundations with practical, field-proven insights to facilitate robust and reliable analysis.

Introduction: The Molecular Blueprint and Spectroscopic Interrogation

3-(3-Formylphenyl)propanoic acid is a bifunctional organic molecule featuring a carboxylic acid group and an aromatic aldehyde. Its structure presents a unique spectroscopic challenge and opportunity, as the vibrational modes of each functional group are influenced by the electronic interplay within the molecule. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for elucidating such molecular structures.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint.

This guide will deconstruct the IR spectrum of 3-(3-Formylphenyl)propanoic acid by systematically examining the characteristic absorption bands of its constituent parts: the carboxylic acid, the aromatic aldehyde, the meta-substituted benzene ring, and the aliphatic chain. Understanding this fingerprint is critical for identity confirmation, purity assessment, and studying intermolecular interactions in various research and development phases.

Experimental Design: Acquiring a High-Fidelity Spectrum

The subject compound is a solid at room temperature, necessitating a sample preparation technique that allows for the efficient transmission or reflection of the infrared beam.[2] The two most common and reliable methods for solid-state analysis are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method. The choice between them depends on sample availability, desired throughput, and the specific experimental goals.

Methodology 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR has become a dominant sampling technique due to its simplicity and speed, requiring minimal to no sample preparation.[3]

Causality of Choice: This method is ideal for rapid screening, analysis of small sample quantities, and for samples that are difficult to grind. The resulting spectrum is highly reproducible as it minimizes user-dependent variables like pellet thickness and homogeneity.

Experimental Protocol:

-

Crystal Preparation: Before analysis, thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step that accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 3-(3-Formylphenyl)propanoic acid powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the integrated pressure clamp onto the sample. Apply consistent and firm pressure to ensure intimate and uniform contact between the solid sample and the crystal surface.[4] This is crucial because the IR beam's evanescent wave only penetrates a few micrometers into the sample.[3][4]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Post-Analysis Cleanup: Retract the pressure clamp, and carefully remove the sample. Clean the crystal surface as described in step 1.

Methodology 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample within an IR-transparent salt matrix.

Causality of Choice: The KBr method can produce very high-quality spectra with sharp resolution when prepared correctly. It is often required by pharmacopeial standards and is useful when comparing spectra to historical library data, which were predominantly collected using this technique.

Experimental Protocol:

-

Material Preparation: Use high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. This is a crucial self-validating measure, as KBr is hygroscopic, and absorbed water will introduce significant O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample features.[5]

-

Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 3-(3-Formylphenyl)propanoic acid sample to a very fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[6][7] Mix thoroughly with the sample powder by gentle grinding until the mixture is homogenous.

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 5-8 metric tons) for several minutes.[8] The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet into the spectrometer's sample holder. Collect a spectrum using the same parameters as for ATR (16-32 scans, 4 cm⁻¹ resolution). A background scan should be taken with an empty sample holder.

Spectral Analysis and Interpretation

The IR spectrum of 3-(3-Formylphenyl)propanoic acid is a composite of the vibrational modes of its functional groups. The following sections detail the expected absorption bands and their structural significance.

Caption: Workflow for obtaining and interpreting the FTIR spectrum of a solid sample.

Carboxylic Acid Group (-COOH)

-

O–H Stretch: The most prominent feature of a carboxylic acid is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[9][10] This distinctive broadness is a direct consequence of strong intermolecular hydrogen bonding, which forms stable dimers in the solid state. This band will overlap with and largely obscure the C-H stretching bands.[9][11]

-

C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl stretch. In saturated carboxylic acids, this appears around 1725-1700 cm⁻¹.[11] However, because the carboxyl group is attached to an aromatic system (via the propanoic chain), its electronic environment is influenced. For aromatic carboxylic acids, conjugation typically lowers the frequency to the 1710-1680 cm⁻¹ range.[12]

-